molecular formula C25H20ClN3O3S3 B2821942 4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 443348-83-2

4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide

Cat. No. B2821942
CAS RN: 443348-83-2
M. Wt: 542.08
InChI Key: HSAUKPFIKYRRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H20ClN3O3S3 and its molecular weight is 542.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure Exploration

A foundational aspect of the research involves the synthesis of novel quinazolinone derivatives, focusing on their structural characterization. These synthetic efforts are aimed at producing compounds with potential anticancer activity, as evidenced by their evaluation against various cancer cell lines. The synthesis approach often includes reactions with chloromethylbenzyl ether or similar agents to afford compounds analogous to known pharmacological agents, demonstrating the versatility of these chemical structures for therapeutic applications (El-hamid & Ismail, 2004).

Anticancer Potential

The in vitro antitumor activity of novel sulfonamide derivatives has been evaluated, showing promising results against the NCI-60 cell line panel. This highlights the potential of such compounds to act as anticancer agents, with some derivatives exhibiting remarkable activity against a variety of human tumor cell lines. The focus on developing these compounds stems from their ability to target specific cellular mechanisms relevant to cancer progression, offering a pathway to novel therapeutic agents (Sławiński et al., 2012).

Carbonic Anhydrase Inhibition

Research into the inhibitory action of newly synthesized sulfonamides against human carbonic anhydrase isoforms offers insights into their potential use in managing diseases like glaucoma, epilepsy, arthritis, and cancer. These compounds have shown significant inhibition constants against various isoforms, underlining their therapeutic promise. Molecular docking studies further elucidate their binding modes, providing a basis for structure-activity relationship analyses and the development of more efficient and selective inhibitors (El-Azab et al., 2020).

Antimicrobial Applications

The synthesis and characterization of new quinazolines with potential antimicrobial properties against a range of bacterial and fungal species indicate the broad applicability of these compounds beyond oncology. This research underlines the role of structural modifications in enhancing the antimicrobial efficacy of sulfonamide derivatives, contributing to the development of novel antibacterial and antifungal therapies (Desai et al., 2007).

properties

IUPAC Name

4-[2-[2-[(5-chloro-1-benzothiophen-3-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S3/c26-18-7-10-23-21(13-18)17(14-33-23)15-34-25-28-22-4-2-1-3-20(22)24(30)29(25)12-11-16-5-8-19(9-6-16)35(27,31)32/h1-10,13-14H,11-12,15H2,(H2,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAUKPFIKYRRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CSC4=C3C=C(C=C4)Cl)CCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.